Bromosuccinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGVQWAEANRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870797 | |
| Record name | 2-Bromobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923-06-8 | |
| Record name | Bromosuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bromosuccinic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromosuccinic acid | |
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| Record name | 2-Bromobutanedioic acid | |
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| Record name | Bromosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | BROMOSUCCINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Bromosuccinic Acid and Its Derivatives
Bromination of Precursors for Bromosuccinic Acid Synthesis
The direct bromination of suitable precursor molecules is a primary strategy for synthesizing this compound. The choice of precursor and reaction conditions significantly influences the yield and isomeric purity of the product.
Fumaric acid can be converted to 2,3-dithis compound through bromination. testbook.compw.live This reaction is typically carried out by treating fumaric acid with bromine in water, often at elevated temperatures. orgsyn.org One method involves heating a mixture of fumaric acid and water to boiling and then adding bromine dropwise. oc-praktikum.de The reaction proceeds until a slight excess of bromine is present, indicated by a persistent red color. orgsyn.org Cooling the reaction mixture then allows for the crystallization of the dibrominated product. orgsyn.org Another approach utilizes hydrobromic acid and hydrogen peroxide to achieve the bromination of fumaric acid, offering a more environmentally friendly alternative to using liquid bromine. google.com The reaction temperature for this method is maintained between 30°C and 100°C. google.com
The resulting 2,3-dithis compound can subsequently be converted to this compound. For instance, heating 2,3-dithis compound with water can yield fumaric acid, which is an isomer of this compound's precursor. pw.liveorgsyn.org
Table 1: Synthesis of 2,3-Dithis compound from Fumaric Acid
| Reactants | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Fumaric acid, Bromine, Water | Boiling, followed by cooling to 10°C | 2,3-dithis compound | 72-84% |
| Fumaric acid, Hydrobromic acid, Hydrogen peroxide | Heating at 30-100°C, followed by cooling | 2,3-dithis compound | 93.3% |
The direct bromination of succinic acid at the α-position is achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. pearson.comquora.commasterorganicchemistry.com This classic method involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus halide, such as phosphorus tribromide (PBr₃). pearson.comquora.commasterorganicchemistry.com The reaction proceeds by first converting the carboxylic acid to an acyl bromide, which then enolizes. masterorganicchemistry.com This enol form readily undergoes bromination at the α-carbon. masterorganicchemistry.com Subsequent hydrolysis of the α-bromo acyl bromide yields the desired α-bromosuccinic acid. pearson.commasterorganicchemistry.com
A typical laboratory preparation involves mixing dry succinic acid with red phosphorus, followed by the slow addition of bromine. prepchem.com The reaction can be vigorous and requires careful control of the bromine addition rate. prepchem.com Heating the mixture after the addition is complete drives the reaction to finality. prepchem.com
While the direct oxidation of a brominated precursor to yield this compound is less common, related oxidative processes are found in the broader context of its chemistry. For instance, the Baeyer-Villiger oxidation of a brominated ketone intermediate can lead to the formation of a lactone, which can be a precursor in the synthesis of related compounds. rsc.org
A well-established method for the stereospecific synthesis of this compound involves the diazotization of aspartic acid. rsc.org This reaction is carried out by treating aspartic acid with sodium nitrite (B80452) (NaNO₂) and a bromide source, such as potassium bromide (KBr) or hydrobromic acid (HBr), in an acidic medium. nih.govwordpress.com The reaction proceeds with retention of configuration, meaning that L-aspartic acid yields L-bromosuccinic acid, and D-aspartic acid produces D-bromosuccinic acid. cdnsciencepub.com
The mechanism involves the initial formation of a diazonium salt from the primary amine of aspartic acid. edubirdie.compharmaguideline.commasterorganicchemistry.com This is followed by the displacement of the diazonium group by a bromide ion. The reaction is typically conducted at low temperatures (below 15°C) to ensure the stability of the diazonium salt intermediate. edubirdie.com The addition of potassium bromide can accelerate the rate of the diazotization reaction. wordpress.comedubirdie.com
Synthesis of Optically Active this compound
The synthesis of enantiomerically pure this compound is of significant interest for its use as a chiral building block. guidechem.com
Racemic this compound, a mixture of both (R)- and (S)-enantiomers, can be separated into its individual, optically active components through resolution techniques. One such method is preferential crystallization. oup.com This technique relies on the fact that under specific conditions, a saturated solution of a racemic conglomerate will preferentially crystallize one enantiomer upon seeding with a crystal of that same enantiomer. oup.com Studies have shown that (RS)-bromosuccinic acid exists as a conglomerate at room temperature, making it suitable for this type of resolution. oup.com This method has been used to obtain (R)- and (S)-bromosuccinic acid with high optical purities. oup.com
Another common resolution strategy involves the use of a chiral resolving agent. tandfonline.com A racemic acid can react with a chiral base to form a pair of diastereomeric salts. tandfonline.comtandfonline.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the individual diastereomeric salts can be treated with an acid to regenerate the corresponding enantiomerically pure this compound. tandfonline.com For example, (R)-(-)-2-amino-1-benzyloxybutane has been successfully employed as a resolving agent for racemic α-bromosuccinic acid, yielding the levorotatory enantiomer in high yield and optical purity after a single crystallization. tandfonline.com
Table 2: Resolution of Racemic α-Bromosuccinic Acid
| Resolution Method | Resolving Agent | Resulting Enantiomer | Optical Purity |
|---|---|---|---|
| Preferential Crystallization | N/A (Seeding) | (R)- and (S)-BSA | 81-93% |
| Diastereomeric Salt Formation | (R)-(-)-2-Amino-1-benzyloxybutane | (-)-α-Bromosuccinic acid | High |
Asymmetric Synthesis Approaches
The synthesis of specific enantiomers of this compound is crucial for its application as a chiral building block in the pharmaceutical and materials science industries. guidechem.com Asymmetric synthesis aims to produce these optically active molecules, such as (R)-2-Bromosuccinic acid and (S)-2-Bromosuccinic acid, in high enantiomeric purity. guidechem.comas-1.co.jp
A prevalent and effective method involves the diazotization of chiral amino acids. Specifically, the enantiomers of aspartic acid serve as readily available chiral precursors. The synthesis of (S)-(+)- and (R)-(-)-2-bromosuccinic acid can be achieved by reacting L-(+)-aspartic acid and D-(-)-aspartic acid, respectively, with potassium bromide in the presence of sulfuric acid. nsf.gov This method leverages the inherent chirality of the starting material to produce the desired enantiomer of the target product.
A summary of the reaction details for the synthesis of (R)-(-)-2-bromosuccinic acid from D-(-)-aspartic acid is presented below. nsf.gov
Table 1: Reaction Parameters for Asymmetric Synthesis of (R)-(-)-2-Bromosuccinic Acid
| Parameter | Value |
| Starting Material | D-(-)-Aspartic acid |
| Reagents | Potassium bromide, Sulfuric acid (18 M) |
| Solvent | Water (within the sulfuric acid solution) |
| Extraction Solvent | Ethyl acetate |
| Yield | 84.5% |
| Melting Point | 163–166 °C |
Another advanced approach involves the diastereoselective halogenation of chiral silyl (B83357) ketene (B1206846) acetals. researchgate.net For instance, silyl ketene acetals derived from α-D-glucofuranose can be halogenated to produce optically active 2-bromoalkanoic acids with high enantiomeric excess after subsequent saponification. researchgate.net
Synthesis of Bromosuccinic Anhydride (B1165640)
Bromosuccinic anhydride is a reactive cyclic derivative of this compound, making it a valuable intermediate in organic synthesis. Its preparation can be achieved through several routes.
The most direct method for synthesizing bromosuccinic anhydride is the dehydration of this compound. This intramolecular cyclization involves the removal of one molecule of water from the dicarboxylic acid. Strong dehydrating agents are typically employed for this transformation. Thionyl chloride (SOCl₂) is particularly effective, reacting with this compound to form the cyclic anhydride in nearly quantitative yield. acs.org The excess thionyl chloride can be readily removed by evaporation due to its volatility. acs.org
Table 2: Synthesis of 2-Bromosuccinic Anhydride via Dehydration
| Parameter | Details |
| Starting Material | L-Bromosuccinic acid |
| Reagent | Thionyl chloride (SOCl₂) |
| Reaction Condition | Reflux |
| Reaction Time | 3 hours |
| Yield | Nearly quantitative |
| Melting Point | 68-69 °C |
This method is highly efficient for producing the anhydride from the parent acid. acs.org
Bromosuccinic anhydride can also be synthesized more directly by the bromination of succinic anhydride. mdpi.org This approach avoids the isolation of this compound as an intermediate. The reaction involves treating succinic anhydride with bromine in a suitable solvent like acetic acid. This spontaneous bromination reaction is reported to yield bromosuccinic anhydride quantitatively. mdpi.org
General methods for the bromination of succinic acid derivatives often utilize reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), which can facilitate the formation of the anhydride. smolecule.com
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. mcgill.ca
A key aspect of green synthesis is the use of renewable starting materials. The majority of succinic acid, the precursor to this compound, is traditionally derived from petroleum-based feedstocks like butane (B89635) or benzene. mcgill.ca A significant advancement in green chemistry is the production of bio-based succinic acid through the fermentation of renewable resources such as glucose derived from wheat or other agricultural waste. mcgill.ca Utilizing this bio-succinic acid as the starting material for bromination presents a much more sustainable pathway.
Furthermore, the bromination step itself can be made more eco-friendly. Instead of using liquid bromine, which is hazardous to handle and transport, bromine can be generated in situ via electrolysis from a bromide salt. mdpi.org This method enhances the safety and environmental profile of the synthesis. mdpi.org
The application of ultrasound energy (sonochemistry) offers a powerful tool for accelerating reactions, improving yields, and enabling syntheses under milder conditions. In the context of this compound chemistry, ultrasonochemical conditions have been successfully applied to reactions involving its derivatives.
A notable example is the coupling reaction between bromosuccinic anhydride and succinic anhydride to produce butane-1,2,3,4-tetracarboxylic acid bis-anhydride. mdpi.org This synthesis was performed under ultrasonochemical solid-liquid phase transfer catalysis (US s-l PTC) conditions. The use of ultrasound facilitates the reaction, leading to a very good yield in a significantly reduced reaction time (around 60 minutes). mdpi.org The acoustic cavitation generated by ultrasound enhances mass transfer and creates highly reactive surfaces, accelerating the chemical transformation. researchgate.netmdpi.com
Table 3: Ultrasonochemical Coupling of Bromosuccinic Anhydride
| Parameter | Details |
| Reactants | Bromosuccinic anhydride, Succinic anhydride |
| Catalysis | Solid-liquid Phase Transfer Catalysis (s-l PTC) |
| Energy Source | Ultrasound |
| Temperature | 30-40 °C |
| Reaction Time | ~60 minutes |
| Product | Tetrahydro-3,3'-bifuran-2,2',5,5'-tetrone |
| Yield | Very good |
This approach highlights how sonochemistry can contribute to creating more efficient and environmentally friendly synthetic protocols in the field. mdpi.org
Spectroscopic and Analytical Characterization Techniques for Bromosuccinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of bromosuccinic acid, offering insights into the connectivity and chemical environment of its constituent atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.
Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within the this compound molecule. The spectrum typically shows signals corresponding to the methine proton (CH-Br) and the methylene (B1212753) protons (-CH₂-). The chemical shift of the proton attached to the same carbon as the bromine atom is influenced by the electronegativity of the bromine. In a typical ¹H NMR spectrum of this compound, distinct peaks can be observed and assigned to the different protons in the molecule. chemicalbook.com For instance, in a spectrum recorded in a solvent like DMSO-d₆, the protons of the CH₂ group and the CHBr group will appear at characteristic chemical shifts. chemicalbook.com
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Typical Chemical Shift (ppm) in DMSO-d₆ |
|---|---|
| -CH₂- | ~2.4 |
| >CHBr | ~4.6 |
| -COOH | ~12.2 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum will display signals for the two carboxylic acid carbons, the carbon atom bonded to the bromine, and the methylene carbon. The chemical shifts of these carbons are indicative of their electronic environments. spectrabase.comchemguide.co.uk
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Typical Chemical Shift (ppm) |
|---|---|
| -C H₂- | ~30-40 |
| >C HBr | ~40-50 |
| -C OOH | ~170-180 |
Note: Chemical shifts can vary depending on the solvent and specific stereoisomer.
NMR spectroscopy is a powerful tool for distinguishing between the stereoisomers of this compound, such as the enantiomeric (R and S) and diastereomeric (if applicable) forms. wordpress.comwikipedia.org While enantiomers have identical NMR spectra under normal conditions, they can be differentiated by using chiral derivatizing agents or chiral solvating agents. wordpress.comwikipedia.org These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra, allowing for their identification and the determination of enantiomeric purity. wordpress.comwikipedia.org For diastereomers, their different spatial arrangements of atoms lead to distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, enabling their direct differentiation. jeol.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation. spectrabase.com The molecular weight of this compound is approximately 196.98 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected around m/z 197, considering the most common isotopes of carbon, hydrogen, oxygen, and bromine. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of similar intensity, separated by two mass units.
Fragmentation of the molecular ion under electron impact or other ionization methods provides further structural information. gbiosciences.com Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon dioxide (CO₂), and the carboxyl group (-COOH). The presence of the bromine atom also influences the fragmentation, with potential loss of a bromine radical (Br•) or hydrogen bromide (HBr). Analysis of these fragment ions helps to piece together the structure of the original molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. spectrabase.comstudymind.co.uk The IR spectrum will show characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, the C-O stretch, and the C-Br stretch.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Carbonyl C=O | Stretch | 1690-1760 | Strong |
| C-O | Stretch | 1210-1320 | Medium |
| C-Br | Stretch | 500-600 | Medium to Strong |
Source: General IR spectroscopy principles. orgchemboulder.comresearchgate.net
The broad O-H stretching band is a hallmark of carboxylic acids and is due to hydrogen bonding. orgchemboulder.com The strong carbonyl absorption confirms the presence of the acid functionality. orgchemboulder.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating its stereoisomers. By using an appropriate stationary phase (column) and mobile phase, impurities and byproducts from the synthesis can be separated and quantified. chromatographytoday.com
For the separation of stereoisomers, chiral HPLC is often employed. u-szeged.huchromforum.org This technique uses a chiral stationary phase (CSP) that interacts differently with the enantiomers of this compound, leading to different retention times and allowing for their separation and quantification. u-szeged.hunih.gov The development of a suitable HPLC method is essential for ensuring the stereochemical purity of the final product, which is critical in many applications. u-szeged.hu
Melting Point Analysis for Purity and Identity Verification
Melting point analysis is a fundamental and widely used technique for the characterization of crystalline solids, including this compound. wisdomlib.orgmt.com This method provides crucial information regarding the identity and purity of the compound. wisdomlib.orglibretexts.org Pure crystalline substances exhibit a sharp and well-defined melting point, typically within a narrow range of 0.5–1 °C. mt.com However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which results in a lower and broader melting point range. mt.com
The melting point of this compound can vary depending on its stereoisomeric form. For instance, the racemic mixture of this compound has a reported melting point of approximately 161-163 °C. sigmaaldrich.com Another source indicates a melting point range of 164°C to 166°C for a 96% pure sample, with decomposition occurring at this temperature. thermofisher.infishersci.com There are also reports of a melting point around 196.99°C. These variations highlight the importance of comparing the experimentally determined melting point with literature values for a specific isomer to confirm its identity.
A significant deviation from the expected melting point is a strong indicator of the presence of impurities. libretexts.org For instance, a broader melting range than the literature value suggests a contaminated sample. libretexts.org Therefore, by comparing the measured melting point of a this compound sample to the known value of the pure compound, one can make a qualitative assessment of its purity.
It is important to note that different analytical sources may provide slightly different melting points for this compound. This can be attributed to the specific stereoisomer being analyzed and the purity of the sample. For example, some sources list the melting point of the (+-)-isomer as being around 120-125°C. ontosight.ai
Table 1: Reported Melting Points of this compound
| Description | Melting Point (°C) | Reference |
|---|---|---|
| This compound (98% purity) | 161-163 (lit.) | sigmaaldrich.com |
| This compound (96% purity) | 164-166 (decomposition) | thermofisher.infishersci.com |
| This compound | ~196.99 | |
| (+-)-Bromosuccinic acid | 120-125 | ontosight.ai |
Advanced Chromatographic Techniques for Enantiomeric Separations
Due to the chiral nature of this compound, which exists as a pair of enantiomers, advanced chromatographic techniques are essential for their separation and analysis. sygnaturediscovery.comlibretexts.org High-Performance Liquid Chromatography (HPLC) is a powerful and widely employed method for chiral separations. wvu.eduijcrt.org The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). wvu.eduresearchgate.net CSPs create a chiral environment within the chromatography column, leading to differential interactions with the enantiomers and thus enabling their separation. phenomenex.com
Several types of CSPs have been developed and are commercially available, with polysaccharide-based and macrocyclic antibiotic-based CSPs being particularly effective for a wide range of chiral compounds. ijcrt.orgnih.gov For acidic compounds like this compound, anion-exchange type CSPs, such as those derived from quinine (B1679958) or quinidine, have shown remarkable performance. chiraltech.com The separation mechanism on these phases involves an ionic exchange between the negatively charged analyte and the positively charged chiral selector, complemented by other interactions like hydrogen bonding and dipole-dipole interactions. chiraltech.com
The choice of mobile phase is also critical for achieving successful enantiomeric separation. sigmaaldrich.com In HPLC, both normal-phase and reversed-phase solvents can be utilized depending on the specific CSP. phenomenex.com For anion-exchange CSPs, weakly acidic mobile phases are often employed to ensure the analyte is in its anionic form and the chiral selector is protonated, facilitating the necessary ionic interactions for separation. chiraltech.com
Besides HPLC, other chromatographic techniques like gas chromatography (GC) and supercritical fluid chromatography (SFC) can also be adapted for chiral separations. wvu.edunih.gov In some cases, indirect methods are used where the enantiomers are first derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. libretexts.org
Research has demonstrated the successful enantioselective separation of various acidic compounds using advanced chromatographic techniques. For example, a study highlighted the use of a covalently bonded macrocyclic antibiotic, Ristocetin A, as a chiral stationary phase for the HPLC separation of enantiomers, including this compound. mst.edu Another approach involves the use of cinchona alkaloid-derived anion-exchange type CSPs for the analysis of amino acids, which shares similarities with the separation of other acidic chiral compounds. molnar-institute.com
Table 2: Advanced Chromatographic Techniques for Chiral Separations
| Technique | Principle | Application to this compound |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral stationary phase. phenomenex.com | Direct separation of this compound enantiomers. mst.edu |
| Gas Chromatography (GC) with Chiral Stationary Phase | Separation of volatile enantiomers based on their interaction with a chiral stationary phase. | Potentially applicable for volatile derivatives of this compound. |
| Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phase | Utilizes a supercritical fluid as the mobile phase for chiral separations. nih.gov | An emerging technique for the separation of acidic compounds. chiraltech.com |
| Indirect HPLC | Derivatization of enantiomers with a chiral agent to form diastereomers, followed by separation on an achiral column. libretexts.org | An alternative approach for the separation of this compound enantiomers. |
Reaction Mechanisms and Chemical Reactivity of Bromosuccinic Acid
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom in bromosuccinic acid is susceptible to nucleophilic attack, leading to a variety of substitution products. These reactions are fundamental to the synthesis of numerous derivatives.
This compound reacts with hydrazine (B178648) (NH₂NH₂) to yield DL-hydrazinosuccinic acid. nih.gov This transformation proceeds through a nucleophilic substitution (SN2) mechanism, where the hydrazine molecule displaces the bromide ion. The resulting product, hydrazinosuccinic acid, is a potent inhibitor of the enzyme aspartate aminotransferase. nih.gov Research has shown that it can cause 50% inhibition of this enzyme at a concentration of 1.3 µM. nih.gov
Table 1: Synthesis of DL-hydrazinosuccinic acid
| Reactant | Reagent | Product | Significance |
|---|
The synthesis of N-hydroxyaspartic acid from this compound has been a subject of study. While early attempts to directly react this compound with hydroxylamine (B1172632) were unsuccessful, the use of O-benzylhydroxylamine followed by debenzylation has provided a viable route. cdnsciencepub.com The reaction of this compound with O-benzylhydroxylamine yields N-benzyloxyaspartic acid. cdnsciencepub.com Subsequent removal of the benzyl (B1604629) group can produce N-hydroxyaspartic acid. cdnsciencepub.com It is important to note that the direct reaction between this compound and hydroxylamine has not been successful in producing N-hydroxyaspartic acid. cdnsciencepub.com
This compound readily reacts with sulfur-containing nucleophiles like L-cysteine. d-nb.info In an alkaline aqueous solution, the thiol group of cysteine attacks the carbon bearing the bromine atom, displacing it to form S-(1,2-dicarboxyethyl)L-cysteine. d-nb.info This reaction is a method for synthesizing this particular cysteine derivative. d-nb.info Similarly, this compound has been used to modify cysteine residues in proteins, such as feather keratins, to introduce hydrophilic groups and control aggregation. acs.orgnih.gov
Decarboxylation Pathways
Under acidic conditions and elevated temperatures, this compound can undergo decarboxylation, losing a molecule of carbon dioxide. This process typically yields bromopropionic acid. The reaction is temperature-dependent, with optimal yields observed between 80–100°C. It is also noted that during the electrolysis of this compound, it is reduced to succinic acid while carbonic anhydride (B1165640) is released at the positive pole. rsc.org
Esterification Reactions
The two carboxylic acid groups of this compound can undergo esterification with alcohols. guidechem.com For instance, reaction with ethanol (B145695) in the presence of an acid catalyst like hydrogen chloride produces diethyl bromosuccinate (B1262339). psu.edu This reaction is a standard method for converting the carboxylic acid functionalities into esters, which can be useful for subsequent chemical transformations. guidechem.compsu.edu
Coordination Chemistry with Metal Ions
This compound, through its carboxylate groups, can form coordination complexes with various metal ions. It has been shown to form complexes with metal ions such as copper(II) and iron(III). These complexes are of interest for their potential applications in catalysis and as antimicrobial agents. The coordination typically involves the oxygen atoms of the carboxylate groups binding to the metal center.
Complex Formation with Cu²⁺ and Fe³⁺
This compound, through its carboxylate groups, can form coordination complexes with various metal ions, including copper(II) (Cu²⁺) and iron(III) (Fe³⁺). The formation of these complexes involves the interaction of the metal ions with the oxygen atoms of the deprotonated carboxylic acid moieties. This ability to act as a ligand is a key aspect of its chemical reactivity, enabling its use in areas like catalysis and materials science. vulcanchem.com The presence of the bromine atom and the two carboxylic acid groups allows for versatile coordination chemistry.
Stability and Structure of Metal Complexes
The stability and structure of the metal complexes formed by this compound are influenced by factors such as pH and the nature of the metal ion. For instance, the complex with Cu²⁺ is noted to have an octahedral coordination geometry. The stability of metal complexes is often determined by the chelate effect, where a polydentate ligand (a ligand that binds to a metal ion through multiple donor atoms) forms a more stable complex than multiple monodentate ligands. biointerfaceresearch.com this compound acts as a chelating agent, forming ring structures with the metal ion, which enhances stability. biointerfaceresearch.com The stability constant (log K) for the Cu²⁺ complex with this compound has been reported to be in the range of 4.2 to 5.1 at a pH of 7.0. The formation of five or six-membered chelate rings is generally favored as it leads to greater thermodynamic stability. biointerfaceresearch.com
Table 1: Stability and Structure of this compound-Metal Complex
| Metal Ion | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Octahedral coordination | 4.2–5.1 (at pH 7.0) |
Ring-Opening Polymerization Initiated by this compound Derivatives
Derivatives of this compound serve as precursors for monomers used in ring-opening polymerization (ROP), a significant method for synthesizing biodegradable polymers. rsc.orgresearchgate.net The process typically begins with the conversion of this compound into this compound anhydride. rsc.org This anhydride is then subjected to esterification by reacting it with a suitable alcohol, such as allyl alcohol or 2-hydroxyethyl methacrylate. rsc.org This reaction opens the anhydride ring and results in a mixture of mono-bromo succinic acid esters. rsc.org The major product from this reaction is a lactonizable monomer which can then undergo ROP to form functional polyesters. rsc.org This synthetic route is advantageous as it allows for the creation of polymers with specific functionalities, which can be further modified after polymerization for advanced biomedical applications. rsc.orgresearchgate.net
Reactivity of Bromosuccinic Anhydride as an Acylating and Brominating Agent
Bromosuccinic anhydride, the cyclic anhydride formed from the dehydration of this compound, is a reactive chemical intermediate. 14.139.237 Its reactivity stems from the electrophilic nature of its carbonyl carbons and the presence of a bromine atom. smolecule.comlongdom.org
As an acylating agent , bromosuccinic anhydride is more reactive than its non-brominated counterpart, succinic anhydride. smolecule.com The bromine atom enhances the electrophilicity of the molecule. smolecule.com It readily participates in nucleophilic acyl substitution reactions, allowing it to introduce a succinyl group onto substrates like alcohols and amines to form esters and amides, respectively. smolecule.comsalempress.com This property is valuable in the synthesis of complex organic molecules and polymers. smolecule.comlongdom.org For example, it reacts with alcohols like benzyl alcohol to create monoesters, which can be precursors for polymerization.
As a brominating agent , the bromine atom in bromosuccinic anhydride can be utilized in selective bromination reactions. smolecule.com Under specific conditions, it can introduce a bromine atom at a desired position within another molecule, creating new derivatives for further chemical synthesis and study. smolecule.com
Advanced Applications of Bromosuccinic Acid in Chemical Synthesis and Materials Science
Precursor in Pharmaceutical Compound Synthesis
The reactivity of bromosuccinic acid makes it an important starting material for the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution at the bromine-bearing carbon, coupled with reactions at its carboxylic acid groups, provides synthetic pathways to a range of bioactive molecules and advanced drug delivery systems.
A notable application of this compound is in the synthesis of enzyme inhibitors, which are crucial for managing metabolic pathways associated with disease. Aspartate aminotransferase, an enzyme central to amino acid metabolism, has been a target for therapeutic intervention. researchgate.net
DL-bromosuccinic acid serves as the direct precursor for the synthesis of DL-Hydrazinosuccinic acid. researchgate.netbiosynth.com This transformation is achieved through a reaction with hydrazine (B178648). researchgate.net The resulting compound, hydrazinosuccinic acid, is a potent inhibitor of aspartate aminotransferase. researchgate.netresearchgate.net Research has demonstrated its significant inhibitory action, highlighting the role of the this compound scaffold in accessing targeted enzyme inhibitors. researchgate.net The inhibition is time-dependent and can be substantially reversed by dialysis. researchgate.netbiosynth.com
| Compound | Precursor | Target Enzyme | Inhibition Concentration (50%) |
|---|---|---|---|
| DL-Hydrazinosuccinic acid | DL-Bromosuccinic acid | Aspartate Aminotransferase | 1.3 µM |
Beyond synthesizing active pharmaceutical ingredients, this compound is instrumental in developing materials for advanced drug delivery. Its derivatives can be used to create biocompatible polymers that serve as carriers for therapeutic agents. nih.gov Specifically, this compound is a key intermediate in the chemical synthesis of poly(β-L-malic acid) (PMLA), a biodegradable and biocompatible polymer. nih.govuwindsor.ca
PMLA is considered an ideal platform for multifunctional drug delivery systems, including nanoparticles and polymeric micelles. nih.govuwindsor.ca The synthesis pathway can start from aspartic acid, which is first converted to this compound, and then proceeds through several steps to yield the final polymer. uwindsor.ca This polymeric material, with its rich carboxyl groups in the side chain, provides a versatile backbone for attaching drugs and targeting moieties for controlled release and site-specific delivery. nih.gov
The chemical versatility of this compound allows it to be a foundational component in the synthesis of novel therapeutic agents. Its role as a precursor extends to various classes of molecules designed for specific biological targets. The synthesis of hydrazinosuccinic acid as an aspartate aminotransferase inhibitor is a prime example of its application in creating new potential drugs. researchgate.net These inhibitors are investigated for their potential to modulate metabolic processes, which is a therapeutic strategy in various diseases, including certain types of cancer that rely on specific amino acid pathways. researchgate.net The development of such targeted inhibitors from a readily available precursor like this compound underscores its importance in medicinal chemistry research.
Chiral Building Block in Asymmetric Synthesis
In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical, this compound serves as a valuable chiral building block. organic-chemistry.orgorganic-chemistry.org Its stereocenter allows for the construction of enantiomerically pure complex molecules, which is essential for modern pharmaceuticals where often only one enantiomer provides the desired therapeutic effect.
One of the most significant applications of this compound as a chiral synthon is in the production of optically active polymers. It is a key intermediate in a chemical synthesis route to produce poly(β-L-malic acid) (PMLA), a polymer with significant potential in the medical field. nih.govuwindsor.ca
The synthesis begins with a chiral starting material like aspartic acid, which is converted into this compound or its anhydride (B1165640) derivative. uwindsor.ca This intermediate then undergoes a series of reactions, including cyclization and polymerization, to yield optically active PMLA with a controlled molecular weight, which can be as high as 150 kDa. uwindsor.ca This process demonstrates how the chirality from the initial building block is transferred to the final macromolecular structure, resulting in a polymer with specific stereochemistry, which is crucial for its biodegradability and interactions in biological systems. uwindsor.ca
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Conversion of Aspartic Acid | Bromosuccinic anhydride |
| 2 | Benzylation and Cyclization | Benzyl (B1604629) β-malolactonate |
| 3 | Ring-Opening Polymerization | Benzyl ester of β-PMLA |
| 4 | Catalytic Hydrogenolysis | Optically Active β-PMLA |
This compound's role in enantioselective transformations primarily involves its use as a chiral synthon, where its inherent chirality directs the formation of a specific stereoisomer in a new, larger molecule. The synthesis of optically active compounds relies on starting materials that can impart this stereochemical control.
The most prominent example of this is the synthesis of chiral polymers like PMLA, as detailed previously. uwindsor.ca In this multi-step process, the chiral center of the this compound derivative dictates the stereochemistry of the resulting polymer. By starting with an enantiomerically pure form of the precursor, the polymerization proceeds stereoselectively, yielding an optically active polymer. This transfer of chirality from a small molecule building block to a complex macromolecule is a fundamental strategy in asymmetric synthesis. It showcases how this compound facilitates an enantioselective transformation on a macroscopic scale, ultimately producing a material with defined stereochemical and, consequently, biological properties.
Role in Polymer Chemistry
The unique structure of this compound makes it a valuable component in polymer chemistry, enabling the synthesis of polymers with tailored properties and functionalities.
This compound can function as a monomer in polycondensation reactions, a process where monomers join together with the loss of small molecules like water to form a polymer. nih.gov The two carboxylic acid groups of this compound can react with a diol (a molecule with two alcohol groups) to form ester linkages, the fundamental bond in polyesters.
The inclusion of this compound into the polymer backbone introduces a bromine atom at regular intervals. This process is significant as it modifies the chemical and physical properties of the resulting polymer. The presence of the halogen can enhance flame retardancy and increase the density of the material. Furthermore, the carbon-bromine bond serves as a reactive site for subsequent polymer modification.
| Reactant 1 | Reactant 2 | Resulting Linkage | Key Feature Introduced |
|---|---|---|---|
| This compound (di-acid) | Diol (e.g., Ethylene Glycol) | Ester | Bromine atom in polymer chain |
The synthesis of bromine-containing polyesters is a key application of this compound, primarily driven by the demand for flame-retardant materials. The incorporation of bromine into the polyester (B1180765) structure imparts this desired property. When exposed to high temperatures, the bromine atoms can act as radical traps, interfering with the combustion process in the gas phase and thereby reducing the material's flammability.
The synthesis is typically achieved through melt polycondensation, where this compound (or its ester derivative) is reacted with a diol at elevated temperatures. The properties of the final polyester, such as molecular weight, viscosity, and thermal resistance, can be controlled by adjusting the reaction conditions and the ratio of the monomers. nih.gov For instance, a two-step synthesis method can yield polyesters with higher molecular weight and improved physical-mechanical properties. nih.gov
The development of functional polymer materials leverages the bromine atom on the this compound monomer as a versatile handle for post-polymerization modification. acgpubs.orgmdpi.com This allows for the creation of polymers with specific functionalities that would be difficult to achieve through direct polymerization of the corresponding functional monomer. researchgate.net
The carbon-bromine bond is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. For example, the bromine can be replaced by azide (B81097) groups, which can then be used in "click" chemistry reactions, or by other functional moieties to tailor the polymer's properties for specific applications, such as drug delivery, sensor technology, or advanced coatings. acgpubs.org This approach provides a platform for producing a variety of stimuli-responsive polymeric nanoparticles and other advanced materials. acgpubs.org
Intermediate in Agrochemical Synthesis
While succinic acid itself is recognized as a key platform chemical for various industries, its derivatives also play important roles. mdpi.comnih.govroquette.comresourcewise.com In the field of agrochemicals, carboxylic acid derivatives are extensively used in the development of herbicides and pesticides. nih.govresearchgate.net
This compound serves as a potential intermediate in the synthesis of more complex molecules with herbicidal or pesticidal activity. The development of new agrochemicals often involves creating novel molecular structures to overcome resistance and improve efficacy. nih.govusda.gov The functional groups of this compound—two carboxylic acids and a bromine atom—offer multiple reaction sites for building larger, more complex active ingredients. nih.gov For example, the carboxylic acid groups can be converted to esters or amides, while the bromine atom can participate in carbon-carbon bond-forming reactions to construct the desired molecular scaffold. While direct use is not extensively documented, its structural motifs are relevant to the design of bioactive molecules. For instance, succinic acid itself has been patented for use as an insecticide. google.com
Catalyst and Ligand Design in Catalysis
In the field of catalysis, the design of ligands that coordinate to a metal center is crucial for controlling the catalyst's activity and selectivity. nih.govrsc.org The structure of this compound makes it an interesting candidate for ligand design.
The two carboxylate groups can act as a bidentate ligand, binding to a metal ion to form a stable chelate ring. Such coordination is a common strategy in the design of transition metal catalysts. rsc.org Furthermore, the bromine atom provides a site for further functionalization. By modifying the bromine position, it is possible to introduce other donor groups, creating multidentate ligands with precisely tuned steric and electronic properties. This tunability is essential for developing highly efficient and selective catalysts for specific organic transformations. nih.gov While succinic acid has been used as an organo-catalyst for certain reactions, the potential of its brominated derivative lies in its capacity to serve as a scaffold for more complex, metal-coordinating ligands. acgpubs.orgresearchgate.net
Supported Ionic Liquid Catalysts (SILCAs)
There is no available research data indicating that this compound is utilized as a component in the synthesis or functionalization of Supported Ionic Liquid Catalysts (SILCAs). The literature on SILCAs primarily describes their formation using various other acidic and functionalized ionic liquids, but this compound is not mentioned among them.
Role in Heck Reactions
The comprehensive search of chemical literature did not reveal any specific role or application of this compound or its derivatives in Heck reactions. The Heck reaction is a well-documented palladium-catalyzed cross-coupling reaction, and while various ligands and additives are known to influence its outcome, there is no indication of this compound serving in any of these capacities.
Biochemical and Biological Research Involving Bromosuccinic Acid
Enzyme Mechanism Studies
The specific chemical properties of bromosuccinic acid make it a useful reagent for investigating the mechanisms of enzyme action. It is particularly employed in identifying and characterizing amino acid residues crucial for catalysis within an enzyme's active site. ontosight.ai
This compound and its stereoisomers are used as affinity labels to modify specific amino acid residues at the active sites of enzymes. The compound's carboxylate groups can guide it to bind to active sites that normally accommodate dicarboxylic acids, while the reactive bromine atom can form a covalent bond with a nearby nucleophilic amino acid side chain. This modification helps in identifying residues that are essential for substrate binding or catalytic activity.
A notable example involves the chemical modification of 4-chlorobenzoyl-CoA dehalogenase, where reagents like N-bromosuccinimide (a related bromo-compound) were used to provide evidence for an essential tryptophan residue in the active site. unm.eduasm.org Similarly, studies on aspartate transcarbamylase have shown that bromosuccinate (B1262339) can covalently modify key lysine (B10760008) residues. nih.gov This specificity allows researchers to pinpoint which residues are in or near the active site and are critical for the enzyme's function.
A classic application of this compound in probing enzyme functionality is its use in studies of E. coli aspartate transcarbamylase. nih.gov This enzyme is a key player in pyrimidine (B1678525) biosynthesis. Research has demonstrated that both D- and L-bromosuccinate can modify three active site lysine residues within the enzyme's catalytic subunit. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By altering these specific residues, the enzyme's activity is affected, providing researchers with profound insights into the processes of enzyme catalysis and allosteric regulation. This type of targeted modification is crucial for understanding the structure-function relationship of enzymes.
Table 1: Modification of Aspartate Transcarbamylase by Bromosuccinate
| Enzyme Target | Modifying Reagent | Residue Modified | Outcome of Modification | Reference |
|---|
Protein Interaction Studies
This compound is utilized in studying the interactions between small molecules and proteins. ontosight.ai Its ability to covalently bind to specific residues makes it a powerful tool for mapping binding sites and understanding the chemical nature of protein-ligand interactions. These studies often precede more complex analyses of protein-protein interaction networks. nih.gov The insights gained from how a small, reactive molecule like this compound docks with and modifies a protein can inform our understanding of how the protein interacts with its natural substrates, inhibitors, or other proteins.
Inhibition of Biochemical Pathways
Derivatives of this compound have been shown to act as inhibitors of certain enzymes and biochemical pathways, which can have implications for drug development. smolecule.com The structural resemblance of this compound to metabolic intermediates allows it to, or its derivatives to, interfere with metabolic processes. For example, in metabolic studies on the fungus Botrytis cinerea, this compound was one of the carbon sources whose metabolism was affected by the fungicide boscalid (B143098), which targets the tricarboxylic acid (TCA) cycle. researchgate.net
A significant application of this compound is its use as a precursor in the synthesis of more potent and specific enzyme inhibitors. DL-bromosuccinic acid reacts with hydrazine (B178648) to form DL-hydrazinosuccinic acid. nih.govsigmaaldrich.com This resulting compound is a powerful inhibitor of aspartate aminotransferase, a critical enzyme in amino acid metabolism. sigmaaldrich.comnih.govsigmaaldrich.com
Studies have shown that hydrazinosuccinic acid can achieve 50% inhibition of aspartate aminotransferase at a very low concentration of 1.3 µM when tested with the substrate L-aspartate. sigmaaldrich.comnih.govsigmaaldrich.com The inhibition is time-dependent and can be prevented by the presence of L-aspartate, suggesting it targets the enzyme's active site. nih.govsigmaaldrich.com This inhibitory action has been explored in various contexts, including its potential effects on cancer cell metabolism. plos.orgfrontiersin.orgresearchgate.net
Table 2: Inhibition of Aspartate Aminotransferase by Hydrazinosuccinic Acid
| Precursor Compound | Inhibitor | Target Enzyme | Key Finding | Reference |
|---|
Chemoattractant and Receptor Interaction Studies
In the field of microbiology, this compound has been identified as a signaling molecule that can influence bacterial behavior. Specifically, it functions as a chemoattractant for certain bacteria by interacting with their chemoreceptors.
Research on Pseudomonas aeruginosa has identified D,L-bromosuccinic acid as a ligand that can induce a moderate chemotactic response, guiding the bacteria's movement. researchgate.net It is recognized by bacterial chemoreceptors, such as the sCache-type LBD of CtpM, which also recognizes malate. nih.gov Interestingly, while this compound can attract P. aeruginosa, it serves as a poor carbon source for the bacterium's growth. researchgate.net This separates its function as a signaling molecule from its role as a nutrient, providing a valuable model for studying bacterial chemotaxis and environmental sensing.
Table 3: Chemotactic and Growth Response of Pseudomonas aeruginosa to Various Dicarboxylic Acids
| Compound | Chemotactic Activity | Growth Support | Reference |
|---|---|---|---|
| L-Malic Acid | Strong | Efficient | researchgate.net |
| D,L-Bromosuccinic Acid | Moderate | Poor | researchgate.net |
| Citraconic Acid | None | None | researchgate.net |
Modulation of cAMP Levels
This compound has been identified as a modulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, primarily through its interaction with specific cell surface receptors. Research into the signaling pathways of the succinate (B1194679) receptor 1 (SUCNR1), a G protein-coupled receptor (GPCR), has shown that its activation by agonists leads to the inhibition of adenylyl cyclase. This inhibition, in turn, results in a decrease in the intracellular concentration of cAMP. nih.gov As an agonist of SUCNR1, this compound triggers this Gi-protein coupled pathway, thereby reducing cAMP levels within the cell. nih.gov This mechanism is a key aspect of its biological activity, as cAMP is a critical second messenger involved in numerous cellular processes.
Studies on the fungus Trichoderma atroviride have suggested a potential cross-talk mechanism involving carbon source utilization, intracellular cAMP levels, and the oxidative stress response, which is influenced by light conditions. plos.org While not directly demonstrating the effect of this compound on cAMP in this organism, it highlights the intricate relationship between metabolic cues and this signaling molecule in lower eukaryotes.
Interaction with Succinate Receptors
This compound is recognized as an agonist for the succinate receptor 1 (SUCNR1), also known as GPR91. nih.govwikipedia.org This receptor's natural ligand is succinate, an intermediate in the citric acid cycle. wikipedia.org In a pharmacological study screening various succinic acid analogues, (S)-Bromosuccinic acid was evaluated for its ability to activate SUCNR1 expressed in an HEK293 cell line. The study confirmed its agonist activity by observing a concentration-dependent reduction in forskolin-stimulated cAMP levels, a hallmark of SUCNR1 activation. nih.gov
The interaction of this compound with the succinate receptor is a significant finding, as this receptor is implicated in various physiological and pathological processes, including the regulation of blood pressure and inflammatory responses. researchgate.netontosight.ai The ability of this compound to act as an agonist provides a chemical tool for studying the function and therapeutic potential of SUCNR1. nih.gov
| Compound | Activity | Effect on cAMP Levels | Reference |
|---|---|---|---|
| (S)-Bromosuccinic acid | Agonist | Reduction in cAMP levels upon activation of SUCNR1 | nih.gov |
| Succinic acid (reference) | Endogenous Agonist | Reduction in cAMP levels upon activation of SUCNR1 | nih.gov |
Microbial Metabolism and Environmental Fate
Biodegradation Studies
This compound has been shown to be biodegradable, serving as a substrate for various microorganisms. Studies have indicated that certain bacterial strains isolated from industrial wastewater, such as from underground coal gasification processes, are capable of metabolizing this compound. nih.govyok.gov.tr This suggests its potential for bioremediation in contaminated environments.
Furthermore, the wood-decaying fungus Cerrena unicolor has been observed to metabolize this compound under specific light conditions, although it was unable to utilize it in complete darkness. plos.org This highlights that environmental factors can influence the biodegradation pathways of this compound. The ability of diverse microorganisms to break down this compound points to its susceptibility to microbial degradation in the environment.
Use as a Carbon Source by Microorganisms
Several studies have confirmed that various microorganisms can utilize this compound as a sole carbon source for growth. Phenotypic microarray analyses have demonstrated that bacterial strains such as Paenibacillus pasadensis, Peanibacillus humicus, and Staphylococcus warneri, isolated from phenol-rich wastewater, can metabolize this compound. nih.govyok.gov.tr Similarly, nitrogen-fixing and phosphate-solubilizing Pseudomonas putida strains from tea rhizosphere have been shown to utilize this compound. researchgate.net The glyphosate-degrading bacterium Enterobacter sp. Bisph1 also exhibits the ability to use this compound as a carbon source. rsc.org
However, the efficiency of its utilization can vary among different species. For instance, while some Escherichia coli strains can metabolize it, others do so poorly. asm.org This variability indicates the presence of specific metabolic pathways for its assimilation that are not universally distributed among bacteria.
| Microorganism | Environment/Source | Reference |
|---|---|---|
| Paenibacillus pasadensis SAFN-007 | Underground Coal Gasification Wastewater | nih.govyok.gov.tr |
| Peanibacillus humicus Au34 | Underground Coal Gasification Wastewater | nih.govyok.gov.tr |
| Staphylococcus warneri DK131 | Underground Coal Gasification Wastewater | nih.govyok.gov.tr |
| Pseudomonas putida | Tea Rhizosphere | researchgate.net |
| Enterobacter sp. Bisph1 | Glyphosate-contaminated environment | rsc.org |
| Cerrena unicolor | Wood decay fungus | plos.org |
| Escherichia coli (some strains) | Laboratory strains | asm.org |
Resin Development for Metal Ion Sequestration
Melamine-Based Polymeric Resins
This compound serves as a key reagent in the synthesis of functionalized polymeric resins for the sequestration of heavy metal ions. A novel melamine-based sequestering resin was developed by reacting this compound with melamine, followed by cross-linking with formaldehyde. yok.gov.trresearchgate.net In this synthesis, the bromine atom of this compound is substituted by an amino group of melamine, creating a succinic acid-functionalized monomer. This monomer is then polymerized to form a water-insoluble, cross-linked resin. researchgate.net
The resulting resin possesses active sequestering groups derived from the succinic acid moiety, which demonstrate a high affinity for various metal ions. yok.gov.trresearchgate.net Research has shown that this melamine-succinic acid-formaldehyde copolymer is effective for the preconcentration and separation of chromium (Cr(VI) and Cr(III)) from industrial wastewater. researchgate.net The resin quantitatively retains Cr(VI) at a pH range of 2.0-4.0. researchgate.net The development of such resins highlights a practical application of this compound in environmental remediation technologies, specifically for the removal of toxic heavy metals from aqueous solutions. yok.gov.trresearchgate.net
Application in Wastewater Treatment for Cr(VI) Removal
Currently, there is a notable lack of specific research findings directly investigating the application of this compound as a primary agent for the removal of hexavalent chromium (Cr(VI)) from wastewater. While extensive research exists on various methods for Cr(VI) remediation, including the use of other organic acids, microbial agents, and modified adsorbents, the role of this compound in this particular application remains largely unexplored in the available scientific literature.
Research into Cr(VI) removal often focuses on the reduction of the highly toxic Cr(VI) to the less toxic and less mobile trivalent chromium (Cr(III)). This is frequently achieved through chemical reduction, adsorption, or microbial processes. For instance, studies have demonstrated the effectiveness of other organic acids, such as tartaric acid, in the reduction of Cr(VI) under acidic conditions. Similarly, various forms of biomass and activated carbon have been investigated for their capacity to adsorb Cr(VI) or facilitate its reduction.
One area where a derivative of this compound has been mentioned is in the synthesis of specialized resins for metal sequestration. For example, a water-insoluble, cross-linked sequestering resin for Cr(VI) removal has been developed by reacting this compound with melamine. researchgate.net This resin was found to quantitatively retain Cr(VI) at a pH range of 2.0-4.0. researchgate.net The active sequestering group on this resin is identified as NH-(Succinic acid) or its salt. researchgate.net However, these studies focus on the properties of the final polymer resin rather than on the direct action or efficiency of this compound itself in the wastewater treatment process.
Due to the absence of direct research on the use of this compound for Cr(VI) removal, detailed research findings, data tables on its performance under various conditions (e.g., pH, concentration), and specific mechanistic insights are not available. Further investigation is required to determine if this compound could be a viable agent for this environmental application.
Theoretical and Computational Studies of Bromosuccinic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of bromosuccinic acid. researchgate.net Methods like B3LYP, often used with software packages such as Gaussian, allow for the optimization of molecular geometry and the calculation of various energetic and spectroscopic parameters. researchgate.net7universum.com
Studies on succinic acid and its derivatives provide a framework for understanding the computational analysis of this compound. researchgate.net For instance, calculations typically determine the energies of formation, enthalpies, and entropies of different conformers. cyberleninka.ru The introduction of a bromine atom significantly influences the molecule's electron distribution, which can be quantified through analysis of molecular electrostatic potential (MEP) maps and Mulliken charge distributions. cyberleninka.ru These calculations help identify the most electrophilic and nucleophilic sites, which is crucial for predicting reactivity.
Furthermore, quantum chemical methods can predict spectroscopic properties. Time-dependent DFT (TD-DFT) calculations can be employed to simulate UV-Vis spectra, providing insights into the electronic transitions of the molecule. koreascience.kr While detailed computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles from calculations on related molecules like succinic acid are directly applicable. researchgate.net7universum.com
Table 1: Computed Molecular Properties of (-)-Bromosuccinic Acid
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 196.98 g/mol | PubChem 2.2 |
| XLogP3 | 0.1 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |
| Polar Surface Area | 74.6 Ų | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
This data is computationally derived from the PubChem database entry for (-)-Bromosuccinic acid (CID 2757181). nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net These simulations can provide detailed information about the conformational dynamics of this compound and its interactions with solvent molecules. mdpi.comrsc.org
For succinic acid, MD simulations have been used to investigate its behavior at the water-vapor interface, revealing a higher concentration at the surface compared to the bulk solution. researchgate.netrsc.org Similar simulations for this compound would elucidate how the bromine atom affects its surface propensity and orientation at interfaces. MD simulations, often performed with software like Gromacs, can model the system's behavior in different environments, such as aqueous solutions or at oil-water interfaces. mdpi.com
Constant-pH MD simulations represent an advanced technique that can be applied to molecules like this compound to study how their protonation state changes in response to pH, which in turn affects their conformation and interactions. researchgate.net Ab initio MD simulations, which combine molecular dynamics with quantum mechanical calculations, have been used to study deprotonation processes in the presence of ions like bromide (Br-). nih.gov Such studies on this compound could clarify the role of the bromide substituent and surrounding ions on its acidic properties and dynamic behavior in solution. nih.gov
Structure-Reactivity Relationship Predictions
Computational modeling is crucial for predicting structure-reactivity relationships, explaining how a molecule's structure influences its chemical behavior. nih.gov For this compound, the key structural feature is the bromine atom attached to the succinic acid backbone. chemicalbook.com
The presence of the electron-withdrawing bromine atom at the α-position to a carboxylic acid group is predicted to increase the acidity of that group compared to the unsubstituted succinic acid. Computational models can quantify this effect by calculating pKa values. The bromine atom also makes the α-carbon an electrophilic center, susceptible to nucleophilic substitution reactions. The reaction of this compound with hydrazine (B178648) to form hydrazinosuccinic acid is an example of an SN2 reaction, a mechanism that can be modeled computationally to understand its energy profile and transition state.
Theoretical models can also be used to understand the stereochemical outcomes of reactions. For instance, the conversion of L-aspartic acid to L-bromosuccinic acid highlights the retention of stereochemistry, a process that can be investigated with computational methods to analyze the reaction pathway. drugfuture.com Furthermore, computational screening of succinic acid analogues has been used to identify agonists for the succinate (B1194679) receptor, demonstrating how modifications to the succinic acid backbone, such as halogenation, affect biological activity. nih.gov
Computational Modeling of Biological Interactions
Computational models are essential for understanding how small molecules like this compound interact with biological targets such as enzymes and receptors. nih.gov These models can predict binding affinities, identify key interacting residues, and elucidate mechanisms of action or inhibition.
One area where this compound's biological interactions have been noted is in metabolic pathways. It is a known metabolite in the fungus Botrytis cinerea. researchgate.net Studies have shown that the fungicide boscalid (B143098), which targets the enzyme succinate dehydrogenase (SDH) in the tricarboxylic acid (TCA) cycle, inhibits the metabolism of this compound along with succinic acid and other TCA cycle intermediates. researchgate.net Computational docking and MD simulations could be used to model the binding of this compound to the active site of SDH and investigate how boscalid interferes with this process.
Furthermore, this compound is a precursor for hydrazinosuccinic acid, a potent inhibitor of the enzyme aspartate aminotransferase. Computational studies can model the binding of this derivative to the enzyme's active site, providing insights into the molecular basis of its inhibitory activity. Such models are invaluable in the rational design of more effective enzyme inhibitors for therapeutic purposes. nih.gov
Future Directions and Emerging Research Areas
Novel Synthetic Strategies for Enhanced Stereoselectivity
The development of highly stereoselective synthetic routes to bromosuccinic acid and its derivatives is a primary focus of ongoing research. While classical methods involving the diazotization of aspartic acid provide access to enantiopure forms, newer strategies aim for greater efficiency, milder conditions, and broader substrate scope.
Key areas of development include:
Asymmetric Halogenation: Research is ongoing to develop catalytic asymmetric halogenation methods to directly introduce bromine into succinic acid or its derivatives with high enantioselectivity. This includes the exploration of novel chiral catalysts and reagents.
Enzyme-Catalyzed Reactions: The use of enzymes to achieve high stereoselectivity is a promising avenue. Researchers are investigating halogenases and other enzymes that can selectively brominate specific stereoisomers of succinic acid derivatives.
Chiral Pool Synthesis: The use of readily available chiral starting materials, such as D-aspartic acid, continues to be a valuable strategy for the stereoselective synthesis of compounds like (R)-bromosuccinic acid. informahealthcare.comarabjchem.org This approach is being refined to improve yields and explore new transformations. arabjchem.org
A significant challenge remains in controlling the stereochemistry at the bromine-bearing carbon atom. Future work will likely focus on the development of catalytic systems that can achieve high levels of enantiomeric excess (ee) under practical and scalable conditions.
Exploration of New Catalytic Applications
The unique combination of a reactive bromine atom and two carboxylic acid groups makes this compound and its derivatives promising candidates for new catalytic applications.
Emerging research in this area includes:
Organocatalysis: this compound derivatives are being explored as organocatalysts for various organic transformations. The presence of both acidic and potentially hydrogen-bonding functionalities allows for bifunctional catalysis.
Metal-Ligand Complexes: The carboxylic acid groups can act as ligands for metal centers, creating novel catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. The bromine atom can be used to further functionalize these complexes or to participate directly in the catalytic cycle.
Asymmetric Catalysis: Chiral derivatives of this compound are being investigated for their potential in asymmetric catalysis, where they can induce stereoselectivity in a wide range of reactions.
The development of robust and recyclable catalysts based on this compound is a key goal. Research into immobilizing these catalysts on solid supports is an active area of investigation.
Development of Advanced Materials with this compound Motifs
The incorporation of this compound motifs into polymers and other materials is a rapidly developing field with significant potential for creating advanced materials with tailored properties.
Current research focuses on:
Biodegradable Polymers: this compound is a key precursor for the synthesis of poly(β-malic acid) and its derivatives, which are biodegradable and biocompatible polyesters with potential applications in drug delivery and tissue engineering. rsc.orgresearchgate.net Low-temperature polycondensation methods are being developed to synthesize polyesters from this compound and diols. researchgate.net
Functional Polymers: The bromine atom in polymers derived from this compound provides a handle for post-polymerization modification, allowing for the introduction of various functional groups and the creation of materials with specific properties.
Hydrogels and Aerogels: this compound can be used as a crosslinking agent or functional monomer in the preparation of hydrogels and aerogels. For instance, it has been used to modify collagen fibers to create fluorescent aerogels for the detection and adsorption of heavy metal ions like Pb2+. bohrium.com
Liquid Crystals: The rigid structure and potential for hydrogen bonding of this compound derivatives make them interesting candidates for the development of new liquid crystalline materials.
Future research will likely involve the design and synthesis of novel monomers based on this compound to create a wider range of advanced materials with applications in electronics, sensing, and biomedicine.
Table 1: Applications of this compound in Advanced Materials
| Application Area | Material Type | Role of this compound | Potential Benefits |
| Biomedical | Poly(β-malic acid) derivatives | Precursor | Biocompatibility, biodegradability for drug delivery. rsc.orgresearchgate.net |
| Environmental | Fluorescent aerogels | Modifier for collagen fibers | Adsorption and detection of heavy metal ions. bohrium.com |
| Polymer Chemistry | Aliphatic polyesters | Monomer | Introduction of pendent bromo groups for further functionalization. researchgate.net |
Deeper Understanding of Biochemical Pathways and Biological Targets
While the biological roles of this compound are not as well-defined as those of its parent molecule, succinic acid, emerging research is beginning to uncover its interactions with biological systems.
Key areas of investigation include:
Enzyme Inhibition: this compound and its derivatives have been shown to inhibit certain enzymes. biosynth.com For example, hydrazinosuccinic acid, synthesized from this compound, is a potent inhibitor of aspartate aminotransferase. nih.gov Further research is needed to identify other potential enzyme targets and to understand the mechanisms of inhibition.
Metabolic Probes: The structural similarity of this compound to succinic acid, a key intermediate in the Krebs cycle, makes it a potential tool for studying metabolic pathways. Researchers are investigating how this compound is metabolized by different organisms and how it might perturb normal metabolic processes.
Receptor Interactions: Studies have explored the interaction of this compound with receptors such as the succinate (B1194679) receptor, though its activity may be limited compared to other analogs. nih.gov
A deeper understanding of the biochemical pathways involving this compound could lead to the development of new therapeutic agents or diagnostic tools.
Table 2: Investigated Biological Activities of this compound and Its Derivatives
| Derivative/Compound | Biological Target/Process | Observed Effect | Reference |
| This compound | Soybean trypsin | Inhibition of activity. biosynth.com | biosynth.com |
| Hydrazinosuccinic acid | Aspartate aminotransferase | Potent inhibition. nih.gov | nih.gov |
| This compound | Succinate receptors | Potential interaction. nih.gov | nih.gov |
| This compound | Pseudomonas spp. metabolism | Utilized as a carbon source by some strains. asm.org | asm.org |
Environmental Remediation Applications
The potential for this compound and microorganisms that can metabolize it to be used in environmental remediation is an emerging area of interest.
Research in this field is exploring:
Biodegradation: Several bacterial strains have been identified that can utilize this compound as a carbon source. asm.orgnih.govnih.govjeeng.net Understanding the metabolic pathways involved in its degradation could be leveraged for the bioremediation of environments contaminated with halogenated organic compounds.
Biosurfactant Production: Some bacteria capable of degrading complex pollutants can also produce biosurfactants, which can enhance the bioavailability of hydrophobic contaminants for degradation. core.ac.ukqut.edu.au While not directly linked to this compound itself, the study of organisms that metabolize it could lead to the discovery of new biosurfactant-producing strains.
Heavy Metal Sequestration: As mentioned previously, materials derived from this compound, such as modified collagen aerogels, have shown promise for adsorbing heavy metals from water. bohrium.com
Further research is needed to assess the feasibility and efficiency of using this compound-related technologies for large-scale environmental cleanup. This includes studying the degradation of this compound under various environmental conditions and by diverse microbial consortia. nih.govgoogle.com
Integration with Systems Chemistry and Synthetic Biology
The integration of this compound into the frameworks of systems chemistry and synthetic biology represents a frontier in its research.
Potential future directions include:
Complex Reaction Networks: this compound could be used as a component in the design of complex chemical systems that exhibit emergent properties, such as self-replication or oscillatory behavior. Its multiple functional groups offer a variety of potential interactions within such networks.
Engineered Metabolic Pathways: Synthetic biology tools could be used to engineer microorganisms with novel metabolic pathways for the production of this compound or for its conversion into other valuable chemicals. This could involve the introduction of specific enzymes or the modification of existing pathways.
Biosensors: Genetically engineered cells that respond to the presence of this compound could be developed into biosensors for detecting this compound or its derivatives in various environments.
By combining the principles of chemistry and biology, researchers can unlock new possibilities for the application of this compound in areas ranging from smart materials to sustainable chemical production.
Q & A
Q. What established laboratory methods are used for synthesizing bromosuccinic acid, and how can purity be optimized?
this compound can be synthesized via the oxidation of brominated precursors. A classical method involves heating this compound with silver oxide (Ag₂O) suspended in water to produce malic acid, as described in organic chemistry protocols . For purification, recrystallization from aqueous solutions or chromatography (e.g., HPLC) is recommended. Characterization via melting point analysis (MP: ~196.99°C) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) ensures structural confirmation and purity assessment .
Q. Which analytical techniques are critical for characterizing this compound in experimental workflows?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of bromine at the C2 position and distinguish between stereoisomers (e.g., DL vs. meso forms).
- High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation of byproducts.
- Melting Point Analysis : Cross-referenced with literature values (e.g., 196.99°C) to verify identity .
- Mass Spectrometry (MS) : To confirm molecular weight (MW: 196.98 g/mol) and fragmentation patterns .
Q. How should this compound be stored to maintain stability in laboratory conditions?
Store in airtight, light-resistant containers at 4°C to prevent decomposition. Solubility data (e.g., 6.092E-01 M at 15.5°C in water) suggests aqueous solutions should be prepared fresh to avoid hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in microbial utilization studies of this compound?
Discrepancies arise in microbial metabolism studies, such as Arenimonas daechungensis CH15-1T utilizing this compound as a carbon source , while Aspergillus spp. in Paris polyphylla rhizospheres show no utilization . To address this:
Q. What role does this compound play in studying enzyme specificity and metabolic pathway engineering?
this compound serves as a substrate analog to probe enzyme active sites. For example, in succinate dehydrogenase studies, bromine’s steric and electronic effects alter binding kinetics, revealing mechanistic insights. Computational tools (e.g., CLUSTAL X for sequence alignment) can compare enzyme homologs across species to identify conserved residues critical for substrate recognition .
Q. How does this compound’s solubility profile influence its application in aqueous-phase catalytic reactions?
Solubility varies significantly with temperature (1.2E+02 g/L at 15.5°C vs. lower solubility at higher temperatures) . In reactions like esterification or enzyme-catalyzed transformations, pre-saturating solutions at controlled temperatures ensures consistent substrate availability. For non-aqueous systems, co-solvents (e.g., DMSO) may enhance solubility but require compatibility checks with catalysts .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Pair with ANOVA to assess variance across replicates. For microbial toxicity assays (e.g., Rhodococcus gordoniae YKSW-6), include negative controls (e.g., succinic acid) to isolate bromine-specific effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s reactivity in nucleophilic substitution reactions?
Divergent outcomes may stem from solvent polarity or leaving-group efficiency. For example:
- Polar Solvents (Water/DMSO) : Favor SN1 mechanisms, leading to racemization in chiral derivatives.
- Nonpolar Solvents (THF) : Promote SN2 pathways with stereochemical retention. Experimental replication under standardized conditions (solvent, temperature) and kinetic monitoring via ¹H NMR can clarify mechanisms .
Methodological Best Practices
Q. What protocols ensure reproducibility in this compound-based experiments?
- Detailed Synthesis Reports : Include molar ratios, reaction times, and purification steps (per IUPAC guidelines) .
- Data Transparency : Publish raw NMR/HPLC datasets in supplementary materials, adhering to journal standards (e.g., Beilstein Journal of Organic Chemistry) .
- Cross-Validation : Compare results with established databases (e.g., CRC Handbook of Aqueous Solubility) .
Q. How can this compound be integrated into interdisciplinary studies (e.g., environmental microbiology and synthetic biology)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
